Cas no 7269-35-4 (S-Butyl Thiobenzoate)
S-Butyl Thiobenzoate structure
Product Name:S-Butyl Thiobenzoate
N.o CAS:7269-35-4
MF:C11H14OS
MW:194.293262004852
MDL:MFCD00039955
CID:820700
PubChem ID:87563961
Update Time:2025-04-19
S-Butyl Thiobenzoate Propriedades químicas e físicas
Nomes e Identificadores
-
- Thiobenzoic acid S-n-butyl ester
- S-Butyl Thiobenzoate
- S-butyl benzenecarbothioate
- n-BUTYL THIOBENZOATE
- S-butyl benzothioate
- S-n-butyl benzenethioate
- Thiobenzoesaeure-S-butylester
- Thiobenzoic Acid S-Butyl Ester
- n-Butylthio benzoate
- MFCD00039955
- BUTYL THIOBENZOATE
- S-BUTYLTHIOBENZOATE
- Benzoic acid, thio-, S-butyl ester
- D88730
- Butyl thiolbenzoate
- DTXSID90494974
- FT-0636409
- KXXZPIFZTPWOJJ-UHFFFAOYSA-N
- Thiobenzoic acid, S-n-butyl ester
- SCHEMBL6057163
- Benzenecarbothioic acid, S-butyl ester
- 7269-35-4
- B1009
- DB-055664
- (butylsulfanyl)(phenyl)methanone
-
- MDL: MFCD00039955
- Inchi: 1S/C11H14OS/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
- Chave InChI: KXXZPIFZTPWOJJ-UHFFFAOYSA-N
- SMILES: S(C(C1C=CC=CC=1)=O)CCCC
Propriedades Computadas
- Massa Exacta: 194.07700
- Massa monoisotópica: 194.07653624g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 5
- Complexidade: 150
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 3.6
- Superfície polar topológica: 42.4Ų
Propriedades Experimentais
- Cor/Forma: 无可用
- Densidade: 1,05 g/cm3
- Ponto de ebulição: 160°C/23mmHg(lit.)
- Índice de Refracção: 1.5520-1.5550
- PSA: 42.37000
- LogP: 3.36010
- Solubilidade: 无可用
S-Butyl Thiobenzoate Informações de segurança
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26; S36/37/39
- Frases de Risco:R36/37/38
S-Butyl Thiobenzoate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1009-25ML |
S-Butyl Thiobenzoate |
7269-35-4 | >97.0%(GC) | 25ml |
¥690.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161293-25ML |
S-Butyl Thiobenzoate |
7269-35-4 | >97.0%(GC) | 25ml |
¥499.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161293-5ml |
S-Butyl Thiobenzoate |
7269-35-4 | >97.0%(GC) | 5ml |
¥191.90 | 2023-09-01 | |
| TRC | B810243-250mg |
S-Butyl Thiobenzoate |
7269-35-4 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B810243-500mg |
S-Butyl Thiobenzoate |
7269-35-4 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B810243-2.5g |
S-Butyl Thiobenzoate |
7269-35-4 | 2.5g |
$ 135.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S869450-25ml |
S-Butyl Thiobenzoate |
7269-35-4 | 97% | 25ml |
917.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CC233-5ml |
S-Butyl Thiobenzoate |
7269-35-4 | 97.0%(GC) | 5ml |
¥337.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CC233-1ml |
S-Butyl Thiobenzoate |
7269-35-4 | 97.0%(GC) | 1ml |
¥113.0 | 2022-05-30 | |
| Apollo Scientific | OR923124-1g |
S-Butyl thiobenzoate |
7269-35-4 | 95% | 1g |
£105.00 | 2025-02-20 |
S-Butyl Thiobenzoate Literatura Relacionada
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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